

Application Notes and Protocols for Triethyl phosphonoacetate-13C2

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Compound of Interest

Compound Name: Triethyl phosphonoacetate-13C2

Cat. No.: B031799

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Triethyl phosphonoacetate-13C2**, a stable isotope-labeled reagent valuable for stereoselective synthesis of isotopically labeled compounds and for metabolic tracing studies in drug discovery and development.

Introduction to Triethyl phosphonoacetate-13C2

Triethyl phosphonoacetate-13C2 is a specialized chemical reagent in which two carbon atoms in the acetate moiety are replaced with the stable isotope carbon-13 (^{13}C). This isotopic labeling provides a powerful tool for researchers to trace the fate of the acetate portion of the molecule through chemical reactions and biological pathways. Its primary applications lie in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of ^{13}C -labeled α,β -unsaturated esters and in metabolic flux analysis to elucidate the metabolic fate of these synthesized compounds. The incorporation of the ^{13}C label allows for sensitive and unambiguous detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^{[1][2]}

Key Applications

The unique properties of **Triethyl phosphonoacetate-13C2** make it a valuable tool in several areas of research and development:

- Mechanistic Studies of Organic Reactions: The ^{13}C label serves as a probe to elucidate reaction mechanisms, such as the Horner-Wadsworth-Emmons reaction, by tracking the carbon backbone of the reagent.[3]
- Quantitative Analysis by NMR Spectroscopy: The distinct signals from the ^{13}C -labeled carbons in NMR spectroscopy facilitate accurate quantification of reaction products and isomers, even in complex mixtures where proton NMR signals may overlap.[4]
- Metabolic Tracing and Flux Analysis: α,β -Unsaturated esters synthesized using **Triethyl phosphonoacetate- $^{13}\text{C}_2$** can be introduced into biological systems to trace their metabolic fate. This is crucial for understanding the mechanism of action of potential drug candidates and their metabolic liabilities.[5][6]
- Drug Development: The synthesis of isotopically labeled drug candidates and their metabolites is essential for absorption, distribution, metabolism, and excretion (ADME) studies during the drug development process.[7]

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of Ethyl (E)-Cinnamate- α,β - $^{13}\text{C}_2$

This protocol describes a standard procedure for the synthesis of an (E)- α,β -unsaturated ester using **Triethyl phosphonoacetate- $^{13}\text{C}_2$** and benzaldehyde. The reaction typically favors the formation of the thermodynamically more stable (E)-isomer.[8][9]

Materials:

- **Triethyl phosphonoacetate- $^{13}\text{C}_2$**
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Benzaldehyde
- Saturated aqueous ammonium chloride (NH_4Cl) solution

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of the Phosphonate Ylide:
 - To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
 - Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
 - Add anhydrous THF to the flask to create a suspension.
 - Cool the suspension to 0 °C using an ice bath.
 - Slowly add a solution of **Triethyl phosphonoacetate-13C2** (1.0 equivalent) in anhydrous THF to the NaH suspension.
 - Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
- Reaction with Aldehyde:
 - Cool the resulting clear solution of the phosphonate ylide to 0 °C.
 - Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.
 - Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Work-up and Purification:

- Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl (E)-cinnamate- $\alpha,\beta\text{-}^{13}\text{C}_2$.

Quantitative Data (Representative):

Parameter	Value
Yield of Ethyl (E)-cinnamate- $\alpha,\beta\text{-}^{13}\text{C}_2$	85 - 95%
(E):(Z) Isomer Ratio (determined by ^1H NMR)	>95:5

Quantitative ^{13}C NMR Spectroscopy for Product Analysis

This protocol outlines the key considerations for acquiring a quantitative ^{13}C NMR spectrum to determine the isomeric ratio and purity of the synthesized Ethyl (E)-cinnamate- $\alpha,\beta\text{-}^{13}\text{C}_2$.[\[4\]](#)

Methodology:

- Sample Preparation:
 - Accurately weigh a sample of the purified product (10-50 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl_3).
 - Add a known amount of an internal standard if absolute quantification is required.
- NMR Instrument Setup:
 - Use a high-field NMR spectrometer.

- To ensure full relaxation of the ^{13}C nuclei, use a long relaxation delay (D1) of at least 5 times the longest T_1 relaxation time of the carbons being quantified.
- To suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration, use an inverse-gated decoupling sequence.
- Data Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
 - Carefully phase the spectrum and perform a baseline correction.
 - Integrate the signals corresponding to the ^{13}C -labeled carbons in both the (E) and (Z) isomers. The ratio of the integrals will give the isomeric ratio.

Representative ^{13}C NMR Data for Ethyl Acrylate (unlabeled analog):

Carbon Atom	Chemical Shift (ppm)
C=O	166.18
=CH ₂	130.31
=CH	128.0 (approx.)
O-CH ₂	60.48
CH ₃	14.28

Note: The chemical shifts for the ^{13}C -labeled carbons in Ethyl (E)-cinnamate- α,β - $^{13}\text{C}_2$ will be similar to the corresponding unlabeled compound but will show coupling to each other.

Metabolic Tracing of ^{13}C -Labeled α,β -Unsaturated Ester in Cultured Cells

This protocol provides a general framework for tracing the metabolic fate of the synthesized ^{13}C -labeled α,β -unsaturated ester in a cell culture model.

Materials:

- Cultured cells (e.g., a cancer cell line)
- Cell culture medium
- Ethyl (E)-cinnamate- α,β - $^{13}\text{C}_2$
- Phosphate-buffered saline (PBS)
- Methanol, Acetonitrile, Water (LC-MS grade) for metabolite extraction
- LC-MS/MS system

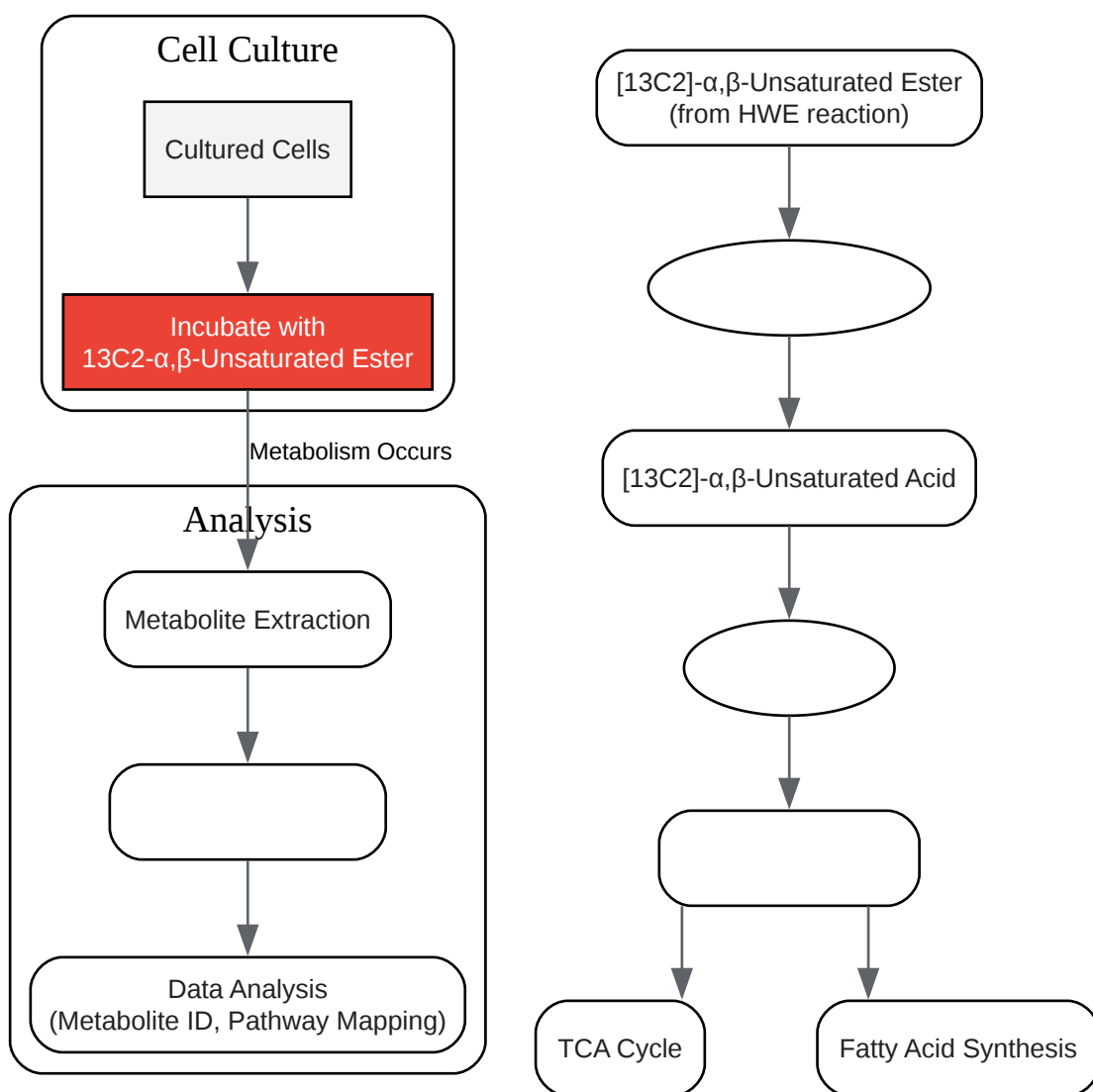
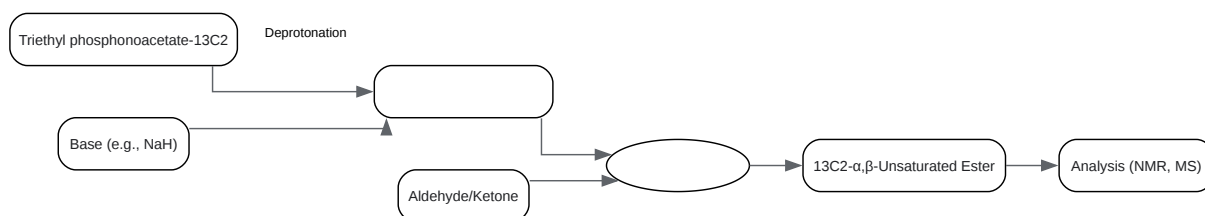
Procedure:

- Cell Culture and Labeling:
 - Culture the cells to the desired confluency.
 - Replace the standard culture medium with a medium containing a known concentration of Ethyl (E)-cinnamate- α,β - $^{13}\text{C}_2$.
 - Incubate the cells for a defined period (e.g., 24 hours) to allow for uptake and metabolism of the labeled compound.
- Metabolite Extraction:
 - Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
 - Quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol).

- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.
- LC-MS/MS Analysis:
 - Analyze the metabolite extract using a high-resolution LC-MS/MS system.
 - Monitor for the masses of potential metabolites that would contain the two ^{13}C labels. The mass difference between the labeled and unlabeled metabolites will be +2 Da.
 - Use tandem mass spectrometry (MS/MS) to fragment the labeled ions and confirm the position of the ^{13}C labels within the metabolite structure.

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow



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